molecular formula C9H11NOS B2892973 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile CAS No. 1537813-35-6

2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile

Cat. No. B2892973
CAS RN: 1537813-35-6
M. Wt: 181.25
InChI Key: XKOOCBPICNCPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile” is a chemical compound with the CAS Number: 1537813-35-6 . It has a molecular weight of 181.26 and its IUPAC name is 2-[hydroxy(2-thienyl)methyl]butanenitrile . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NOS/c1-2-7(6-10)9(11)8-4-3-5-12-8/h3-5,7,9,11H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 181.26 .

Scientific Research Applications

1. Preparation and Synthesis

  • Preparation of Drug Intermediates : The compound has been utilized in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, from 2-bromothiophene through the Grignard reaction. This has applications in undergraduate organic chemistry experiments and enhances interest in scientific research and experimental skills (Min, 2015).

2. Biohydrolysis

  • Whole-Cell Enzymatic Hydrolysis : (S)-3-(thiophen-2-ylthio)butanenitrile has shown potential in whole-cell enzymatic hydrolysis for preparing (S)-3-(thiophen-2-ylthio)butanoic acid. This approach is notable as chemical methods of hydrolysis failed, demonstrating the compound's utility in inducing enzymatic activity while inhibiting microbial growth (Gelo-Pujic et al., 2006).

3. Chemical Reactions

  • Synthesis of Indenothiophenes and Indenofurans : The compound has been involved in the synthesis of 4 H- indeno[1,2-b]thiophenes and 8 H-indeno[2,1-b]-thiophenes, showcasing its role in aldol-type reactions and intramolecular Friedel-Crafts reactions with sulfuric acid (Jeon & Lee, 2008).

4. Photophysical Properties

  • Investigation of Luminescence Properties : The derivatives of 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile have been synthesized and their photophysical properties investigated in various solvents, highlighting its potential in luminescence studies (Kim et al., 2021).

5. Chemical Analysis Techniques

  • High-Performance Liquid Chromatography (HPLC) : The compound has been used in HPLC as a fluorogenic labeling agent for biologically important thiols, demonstrating its applicability in pharmaceutical formulations and analytical chemistry (Gatti et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[hydroxy(thiophen-2-yl)methyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-7(6-10)9(11)8-4-3-5-12-8/h3-5,7,9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOOCBPICNCPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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